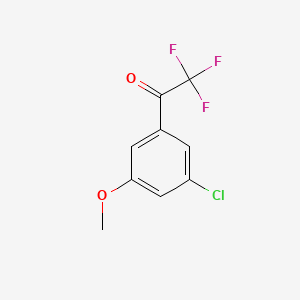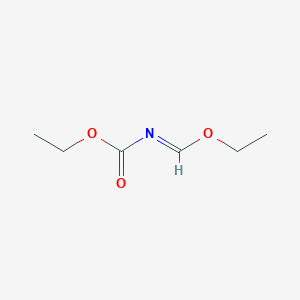
Ethyl N-(ethoxycarbonyl)formimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(ethoxycarbonyl)formimidate is an organic compound with the molecular formula C6H11NO3. It is a nitrogen-containing compound that serves as a building block in organic synthesis. This compound is known for its reactivity and versatility in forming various derivatives, making it valuable in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl N-(ethoxycarbonyl)formimidate can be synthesized through the reaction of ethyl formimidate with ethyl chloroformate. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
HC(=NH)OC2H5 + ClCOOC2H5→C6H11NO3 + HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts such as copper or silver can enhance the reaction efficiency and reduce the formation of byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-(ethoxycarbonyl)formimidate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form ethyl formate and formamidine.
Condensation: It can react with amines to form amidines.
Cyclization: It participates in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Condensation: Amines, often under mild heating.
Cyclization: Catalysts such as copper or silver, and sometimes under reflux conditions.
Major Products
Hydrolysis: Ethyl formate and formamidine.
Condensation: Various amidines depending on the amine used.
Cyclization: Heterocyclic compounds like imidazoles and triazines.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(ethoxycarbonyl)formimidate is used in various scientific research applications:
Chemistry: As a building block for synthesizing heterocyclic compounds and other nitrogen-containing molecules.
Biology: In the synthesis of biologically active molecules, such as nucleoside analogs.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, including antiviral and antifungal agents.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl N-(ethoxycarbonyl)formimidate involves its reactivity with nucleophiles. The compound’s formimidate group is highly reactive, allowing it to form stable intermediates with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the formimidate group acts as a key intermediate in forming new bonds and structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl formimidate
- Methyl N-(ethoxycarbonyl)formimidate
- Ethyl N-(carbamoyl)formimidate
Uniqueness
This compound is unique due to its specific reactivity profile, which allows for the formation of a wide range of derivatives. Its ethoxycarbonyl group provides additional stability and reactivity compared to similar compounds, making it particularly valuable in synthetic chemistry.
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
ethyl (1E)-N-ethoxycarbonylmethanimidate |
InChI |
InChI=1S/C6H11NO3/c1-3-9-5-7-6(8)10-4-2/h5H,3-4H2,1-2H3/b7-5+ |
InChI-Schlüssel |
GFZDPFFFELGNRG-FNORWQNLSA-N |
Isomerische SMILES |
CCO/C=N/C(=O)OCC |
Kanonische SMILES |
CCOC=NC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14770094.png)

![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B14770107.png)
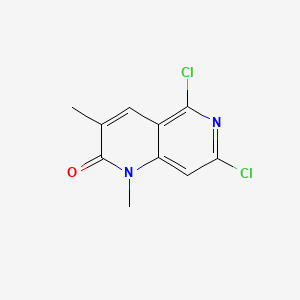
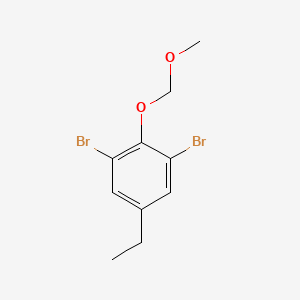

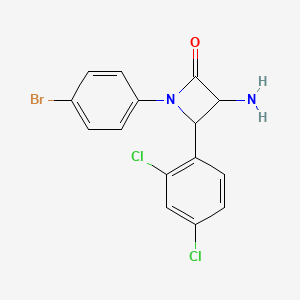


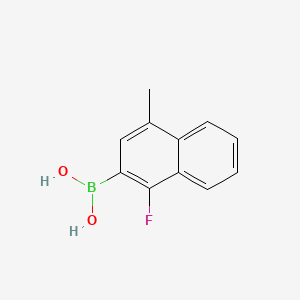
![N-[(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14770164.png)
